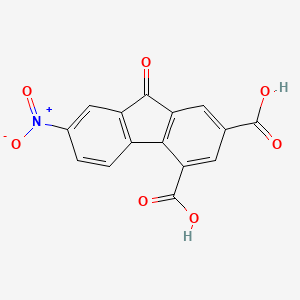
2-Nitrofluorenone-5,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrofluorenone-5,7-dicarboxylic acid is an organic compound characterized by the presence of a nitro group and two carboxylic acid groups attached to a fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrofluorenone-5,7-dicarboxylic acid typically involves the nitration of fluorenone derivatives followed by carboxylation. One common method includes the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrofluorenone is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst, such as a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrofluorenone-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Nitrofluorenone-5,7-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and polymers.
Wirkmechanismus
The mechanism of action of 2-Nitrofluorenone-5,7-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine-5,5’-dicarboxylic acid: Similar in having dicarboxylic acid groups but lacks the nitro group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but has a furan ring instead of a fluorenone core.
Uniqueness
2-Nitrofluorenone-5,7-dicarboxylic acid is unique due to the combination of a nitro group and two carboxylic acid groups on a fluorenone core
Eigenschaften
CAS-Nummer |
153363-86-1 |
|---|---|
Molekularformel |
C15H7NO7 |
Molekulargewicht |
313.22 g/mol |
IUPAC-Name |
7-nitro-9-oxofluorene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C15H7NO7/c17-13-9-5-7(16(22)23)1-2-8(9)12-10(13)3-6(14(18)19)4-11(12)15(20)21/h1-5H,(H,18,19)(H,20,21) |
InChI-Schlüssel |
CFSDRNPMBKMXPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
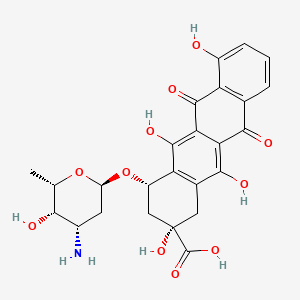
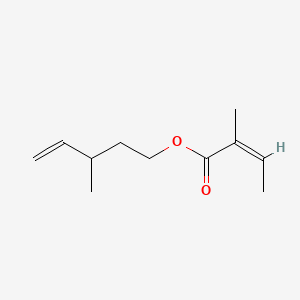
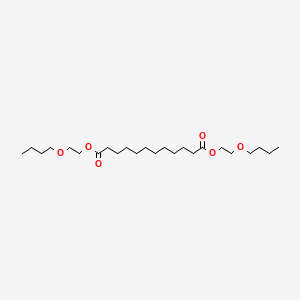
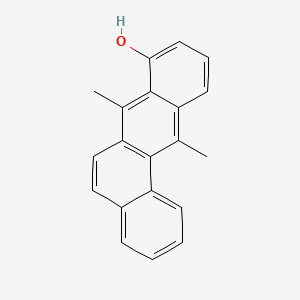


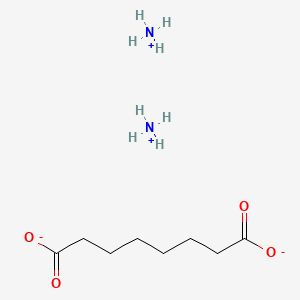
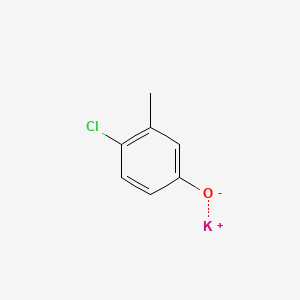
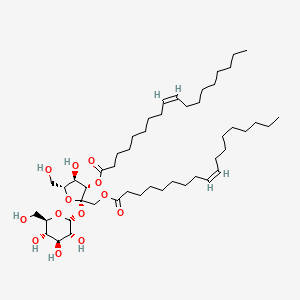
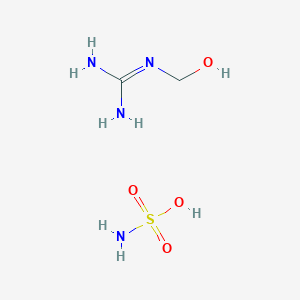
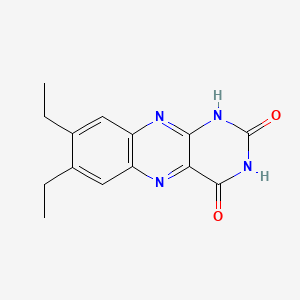
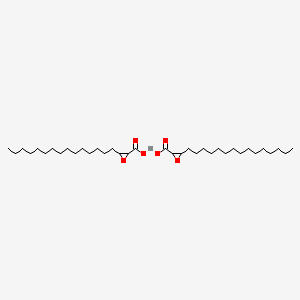
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
